Asparvenone
Description
Asparvenone (7-ethyl-3,4-dihydro-4,6,8-trihydroxy-1(2H)-naphthalenone) is a fungal secondary metabolite primarily produced by Aspergillus parvulus . First isolated in 1975, its structure was elucidated through spectral analysis and chemical derivatization, including methylation to form O-methylasparvenone, a derivative with a methoxy group at the C6 position . Asparvenone belongs to the naphthalenone class of polyketides, characterized by a bicyclic aromatic framework with hydroxyl and ethyl substituents. It exhibits biological activities such as antibiotic and phytotoxic effects, though its mechanisms remain understudied .
Properties
CAS No. |
56495-97-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4R)-7-ethyl-4,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O4/c1-2-6-10(15)5-7-8(13)3-4-9(14)11(7)12(6)16/h5,8,13,15-16H,2-4H2,1H3/t8-/m1/s1 |
InChI Key |
GYXLUSUKKWRTDJ-MRVPVSSYSA-N |
SMILES |
CCC1=C(C=C2C(CCC(=O)C2=C1O)O)O |
Isomeric SMILES |
CCC1=C(C=C2[C@@H](CCC(=O)C2=C1O)O)O |
Canonical SMILES |
CCC1=C(C=C2C(CCC(=O)C2=C1O)O)O |
Synonyms |
asparvenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Co-Produced Metabolites
Asparvenone frequently co-occurs with other extrolites, influencing its biological roles:
- In A. parvulus, it is found alongside parvulenones and 6-ethyl-7-methoxyjuglone, which enhance antibiotic activity against Gram-positive bacteria .
- In A. novoguineensis and A. wisconsinensis, it coexists with sclerotigenin (a mycotoxin) and terremutin, suggesting synergistic or competitive metabolic interactions .
Regulatory and Phylogenetic Context
- Biosynthetic Gene Clusters (BGCs): Asparvenone production is regulated by Zn2-Cys6 transcription factors (e.g., crz6) and NmrA-like proteins, which balance nitrogen metabolism and secondary metabolite synthesis . These regulators are conserved in cristazarin-producing species, indicating shared evolutionary pathways .
- Phylogenetic Placement: Asparvenone’s NR-PKS (Group XI) is evolutionarily closer to Group V (anthraquinone-producing PKSs) than to melanin-producing Group II , suggesting functional divergence in pigment vs. antibiotic roles.
Key Research Findings
Ecological Role: Asparvenone production in A. parvulus is linked to soil competitiveness, with antibiotic activity suppressing rival microbes .
Regulatory Conservation: The NmrA-like gene in asparvenone BGCs is shared with cristazarin pathways, suggesting nitrogen availability modulates their biosynthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
